molecular formula C16H16FN5O2 B2999171 7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione CAS No. 333755-63-8

7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione

Cat. No.: B2999171
CAS No.: 333755-63-8
M. Wt: 329.335
InChI Key: KCZYLPUGIBIWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a prop-2-enylamino group attached to the purine ring. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-3-8-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZYLPUGIBIWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the fluorophenyl, methyl, and prop-2-enylamino groups. Common reagents used in these reactions include halogenated precursors, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the prop-2-enylamino group may contribute to its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.